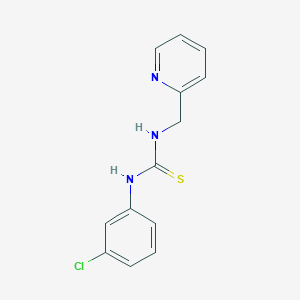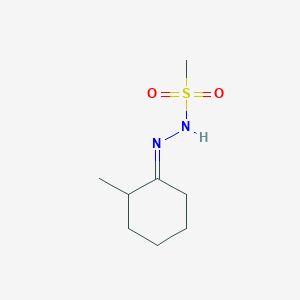
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea, also known as CPMT, is a chemical compound that has been extensively studied for its potential therapeutic applications. CPMT is a thiourea derivative that has been shown to possess a range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. In
作用机制
The mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea is not fully understood. However, it has been suggested that N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea exerts its pharmacological effects by modulating various signaling pathways and enzymes. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea also has some limitations. It is highly insoluble in water, which can make it difficult to administer in vivo. In addition, N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has a relatively short half-life, which can limit its efficacy in certain applications.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. One area of research is to further elucidate the mechanism of action of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. This could involve studying its effects on various signaling pathways and enzymes. Another area of research is to explore the potential use of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea in the treatment of neurodegenerative disorders. Finally, future research could focus on developing more effective formulations of N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea that address its solubility and half-life limitations.
合成方法
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea can be synthesized through a multi-step process starting from 3-chlorobenzoyl chloride and 2-pyridinemethanol. The first step involves the reaction of 3-chlorobenzoyl chloride with thiourea to form 3-chlorobenzoylthiourea. This intermediate is then reacted with 2-pyridinemethanol in the presence of a base to give N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea. The final product is obtained after purification by recrystallization.
科学研究应用
N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer activities. N-(3-chlorophenyl)-N'-(2-pyridinylmethyl)thiourea has been tested in vitro and in vivo for its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
IUPAC Name |
1-(3-chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3S/c14-10-4-3-6-11(8-10)17-13(18)16-9-12-5-1-2-7-15-12/h1-8H,9H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCZRGAOYIJGEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(pyridin-2-ylmethyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5711527.png)



![N-(4-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5711538.png)

![N-4-pyridinyl-4-({[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}methyl)benzamide](/img/structure/B5711544.png)
![N-(3-fluorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5711556.png)
![12,12-dimethyl-12,13-dihydro-10H-pyrano[4',3':4,5]thieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B5711562.png)
![N-(2-ethoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5711563.png)
![5-imino-6-(3-methylbenzylidene)-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5711571.png)

![methyl (4-{[(2-furylmethyl)amino]sulfonyl}-2-methylphenoxy)acetate](/img/structure/B5711584.png)
